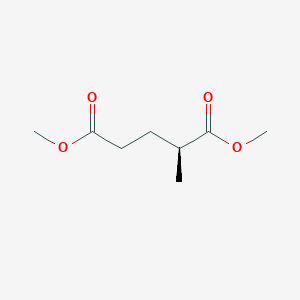

Dimethyl (S)-(+)-2-Methylglutarate

Description

Significance of Chiral Glutarate Derivatives in Organic Synthesis

Chiral glutarate derivatives are of considerable importance in the field of organic synthesis. Their stereochemical complexity makes them valuable building blocks for the construction of a wide array of complex molecules. rsc.org In particular, the diesters of 2-methylglutaric acid, such as dimethyl 2-methylglutarate, are utilized as non-volatile, non-flammable, and biodegradable solvents in various industrial and household cleaning applications. wikipedia.org The ability to introduce specific stereocenters is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. nih.gov Chiral glutarates serve as versatile scaffolds that can be elaborated into more complex structures with defined stereochemistry, finding applications in the synthesis of natural products and pharmaceuticals. nih.gov

The synthesis of chiral glutarate derivatives can be achieved through various methods, including the use of chiral catalysts or the resolution of racemic mixtures. google.com For instance, the enzymatic hydrolysis of 3-substituted glutaric acid esters has been employed to achieve enantiospecific conversion. google.com These synthetic strategies underscore the demand for enantiomerically pure compounds in modern organic chemistry. chiralpedia.com

Role of Chirality in Advanced Chemical and Pharmaceutical Sciences

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, especially in the pharmaceutical sciences. numberanalytics.comlibretexts.org The two mirror-image forms of a chiral molecule are called enantiomers. quora.com While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities. mdpi.comnumberanalytics.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug. researchfloor.orgbohrium.com

This stereoselectivity can lead to one enantiomer having the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even cause adverse effects (the distomer). mdpi.com A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. numberanalytics.comntu.edu.sg Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of understanding and controlling the stereochemistry of chiral drugs. nih.govrsc.org This has driven a significant trend towards the development of single-enantiomer pharmaceuticals to improve safety and efficacy. ntu.edu.sgnumberanalytics.com

The differential interaction of enantiomers with biological targets highlights the necessity of asymmetric synthesis, which aims to produce a single, desired enantiomer. nih.govyoutube.com This focus on stereochemically pure compounds is a cornerstone of modern drug discovery and development, ensuring more targeted and effective therapeutic interventions. nih.govijpsjournal.comnih.gov

Overview of Dimethyl (S)-(+)-2-Methylglutarate as a Chiral Building Block

This compound is a specific chiral molecule that serves as a valuable building block in organic synthesis. pharmaffiliates.com Its structure incorporates a stereogenic center at the second carbon of the glutarate backbone, making it a useful starting material for the synthesis of more complex chiral molecules. rsc.orgnih.gov

The synthesis of this compound can be achieved through various routes. One method involves the hydrolysis of 2-methylglutaric acid dimethyl ester under acidic conditions. google.com Another approach starts from glutaric anhydride (B1165640), which is reacted with methanol (B129727) and sulfuric acid. chemicalbook.com These synthetic methods provide access to this important chiral intermediate.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ nih.gov |

| Molecular Weight | 174.19 g/mol nih.gov |

| CAS Number | 10171-92-3 nih.gov |

| Appearance | Liquid cymitquimica.com |

| Synonyms | (S)-Dimethyl 2-methylpentanedioate, (S)-(+)-2-Methylglutaric Acid Dimethyl Ester scbt.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2S)-2-methylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKRUNHAVNSFW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453378 | |

| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10171-92-3 | |

| Record name | Dimethyl (S)-(+)-2-Methylglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl S + 2 Methylglutarate and Its Chiral Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic precursor. For Dimethyl (S)-(+)-2-Methylglutarate, this involves the creation of the stereocenter at the C2 position with a defined (S) configuration. Both catalytic and biocatalytic methods have proven to be powerful tools for achieving this goal with high efficiency and precision.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalytic asymmetric hydrogenation of prochiral unsaturated precursors stands out as a highly efficient, atom-economical approach for synthesizing chiral glutaric acid derivatives. doi.org

The primary substrate for this method is Dimethyl 2-methyleneglutarate (B1258928). The key to success lies in selecting an appropriate chiral phosphorus ligand that, when complexed with a metal like rhodium (Rh), can effectively control the stereochemical outcome of the hydrogenation. doi.org While many ligands that are effective for similar substrates like dimethyl itaconate show lower enantioselectivities for dimethyl 2-methyleneglutarate, specific chiral ligands have been identified that provide good to excellent results. doi.org

Research has demonstrated that chiral bidentate phosphine (B1218219) ligands such as (S)-BINAP and monodentate phosphoramidite (B1245037) ligands like FAPhos can catalyze the hydrogenation of Dimethyl 2-methyleneglutarate with high conversion and enantioselectivity. doi.org For instance, using a Rh-catalyst with (S)-FAPhos has achieved an enantiomeric excess (ee) of over 90% for the (S)-enantiomer. doi.org

| Ligand | Product Configuration | ee (%) | Conversion (%) | Reference |

| (R,R)-Me-BPE | R | 32 | >99 | doi.org |

| (S,S)-Et-DuPhos | S | 23 | >99 | doi.org |

| (S)-BINAP | S | 94 | >99 | doi.org |

| (S)-FAPhos-1 | S | 92 | >99 | doi.org |

This table presents selected results from the Rh-catalyzed asymmetric hydrogenation of Dimethyl 2-methyleneglutarate.

Biocatalytic Transformations

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of optically pure compounds.

Enzymatic desymmetrization is a powerful strategy for producing chiral molecules from prochiral precursors. This technique is particularly effective for dicarboxylic acid esters. While not directly applied to a prochiral precursor for this compound, the principle is well-illustrated by the hydrolysis of the closely related constitutional isomer, Dimethyl 3-methylglutarate.

In this process, enzymes, particularly lipases and esterases like Pig Liver Esterase (PLE) or Candida antarctica Lipase (B570770) B (CALB), can differentiate between the two chemically equivalent but spatially distinct (prochiral) ester groups. semanticscholar.org This selective hydrolysis of one ester group yields a chiral monoester, or "half-ester," with high enantiomeric excess. These chiral monoesters are valuable intermediates for further synthesis. semanticscholar.org The desymmetrization of prochiral compounds can theoretically achieve a 100% yield of the enantiopure product, offering a significant advantage over the kinetic resolution of racemic mixtures, which has a maximum theoretical yield of 50%. semanticscholar.org

Ene-reductases (ERs), belonging to the 'Old Yellow Enzyme' (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govmatthey.com This method is a direct biocatalytic equivalent to the asymmetric hydrogenation described earlier. The substrate, Dimethyl 2-methyleneglutarate, possesses a C=C bond activated by a conjugated ester group, making it a suitable candidate for ene-reductase-catalyzed reduction. nih.govmatthey.com

This methodology has been successfully applied to the synthesis of the structurally similar compound, Dimethyl 2-methylsuccinate, from its unsaturated precursors (dimethyl citraconate, mesaconate, and itaconate). mdpi.com Studies have identified several ene-reductases with high substrate tolerance and excellent stereoselectivity. mdpi.com For example, an ene-reductase from Saccharomyces eubayanus (SeER) converts dimethyl mesaconate into (S)-dimethyl 2-methylsuccinate with 98% ee and high yield. mdpi.com By selecting the appropriate enzyme and substrate geometry, it is possible to access either the (R) or (S) enantiomer of the final product, demonstrating the versatility of this approach. mdpi.com The application of this proven technology to Dimethyl 2-methyleneglutarate offers a promising and sustainable route to this compound.

| Enzyme | Substrate (Analogue) | Product | Yield (%) | ee (%) | Reference |

| SeER | Dimethyl mesaconate | (S)-Dimethyl 2-methylsuccinate | 80 | 98 | mdpi.com |

| Bac-OYE1 | Dimethyl citraconate | (R)-Dimethyl 2-methylsuccinate | 86 | 99 | mdpi.com |

| AfER | Dimethyl itaconate | (R)-Dimethyl 2-methylsuccinate | 77 | 99 | mdpi.com |

This table shows the performance of different ene-reductases in the asymmetric reduction of unsaturated succinate (B1194679) diesters, illustrating the potential of this method for the analogous glutarate substrate.

Stereocontrolled Synthetic Pathways

When a molecule contains multiple stereocenters, stereocontrolled synthesis is required to control the relative and absolute configuration of all chiral centers. Chiral auxiliaries provide a classic and reliable method for achieving this. york.ac.uk

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of chiral 2-methylglutaric acid derivatives, a strategy could involve attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a glutaric acid precursor. wikipedia.org For instance, the achiral glutaric anhydride (B1165640) can be opened with a chiral alcohol or amine to form a monoester or monoamide bearing the chiral auxiliary. Subsequent deprotonation and diastereoselective alkylation (e.g., methylation) at the alpha-carbon would be directed by the steric and electronic properties of the auxiliary. Finally, cleavage of the auxiliary would release the enantiomerically enriched 2-methylglutaric acid, which can then be esterified to give the target dimethyl ester. This approach allows for a high degree of stereocontrol and produces a diastereomeric intermediate that can often be purified by standard techniques like chromatography or crystallization to achieve very high optical purity. york.ac.uk

Novel Synthetic Routes to Chiral Glutarate Scaffolds

The demand for enantiomerically pure chiral building blocks has driven the development of innovative synthetic methodologies. For chiral glutarate scaffolds, including this compound, recent research has focused on asymmetric catalysis, encompassing both chemo- and biocatalytic strategies to achieve high levels of stereocontrol.

A significant advancement in this area is the use of chemoenzymatic methods. For instance, the asymmetric synthesis of the closely related chiral diester, dimethyl 2-methylsuccinate, has been successfully achieved using ene-reductases (ERs). mdpi.comresearchgate.net This biocatalytic approach employs the asymmetric reduction of the C=C double bond in prochiral substrates like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. mdpi.comresearchgate.net Researchers have identified several ene-reductases from various microorganisms that exhibit high substrate tolerance and stereoselectivity. mdpi.comresearchgate.net

For example, the ene-reductase SeER from Saccharomyces eubayanus has been shown to convert dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with high yield and enantiomeric excess. mdpi.comresearchgate.net Similarly, Bac-OYE1 from a Bacillus species and AfER from Aspergillus flavus can produce the (R)-enantiomer from dimethyl citraconate and dimethyl itaconate, respectively. mdpi.comresearchgate.net This methodology represents a straightforward and green approach for producing optically pure chiral succinates, which are structural analogues of glutarates, and highlights the potential for similar enzymatic reductions to access chiral 2-methylglutarates. mdpi.comresearchgate.net

Table 1: Performance of Ene-Reductases in the Asymmetric Synthesis of Dimethyl 2-Methylsuccinate

| Enzyme | Substrate | Product | Concentration (mM) | Yield (%) | Enantiomeric Excess (ee %) |

| SeER | Dimethyl mesaconate | (S)-dimethyl 2-methylsuccinate | 500 | 80 | 98 |

| Bac-OYE1 | Dimethyl citraconate | (R)-dimethyl 2-methylsuccinate | 700 | 86 | 99 |

| AfER | Dimethyl itaconate | (R)-dimethyl 2-methylsuccinate | 400 | 77 | 99 |

Another powerful and novel approach for the synthesis of chiral molecules is rhodium-catalyzed asymmetric hydrogenation. rsc.orgsigmaaldrich.com This has become a valuable tool in the pharmaceutical industry for the preparation of chiral drugs and their intermediates. rsc.org The method typically involves the use of a rhodium catalyst complexed with a chiral phosphine ligand to hydrogenate a prochiral olefin with high enantioselectivity. rsc.org While specific examples for the direct synthesis of this compound via this route are not yet prevalent in the literature, the asymmetric hydrogenation of substituted α,β-unsaturated esters is a well-established transformation. This suggests a strong potential for developing a rhodium-catalyzed asymmetric hydrogenation of a suitable unsaturated precursor to yield the desired chiral glutarate diester.

Furthermore, a patented method describes the synthesis of 2-methylglutaric acid dimethyl ester through the hydrolysis of 2-methylglutaronitrile (B1199711) using a mixed acid catalyst, followed by esterification with methanol (B129727). google.com While this method may not be enantioselective in its reported form, it provides a fundamental chemical route that could potentially be adapted into a chiral process, for example, through the use of a chiral acid catalyst or by enzymatic resolution of the resulting racemic mixture. google.com

Advanced strategies in asymmetric synthesis, such as the Sharpless asymmetric dihydroxylation and Mitsunobu reaction, have been employed for the enantioselective synthesis of complex chiral molecules containing functionalities similar to those in substituted glutarates. nih.gov These established and reliable methods could foreseeably be applied to precursors of 2-methylglutarate to install the necessary stereocenter with high control.

Chemical Transformations and Derivatization Studies of Dimethyl S + 2 Methylglutarate

Fundamental Reactivity in Chiral Contexts

The reactivity of Dimethyl (S)-(+)-2-Methylglutarate is largely defined by its ester groups. The presence of a chiral center influences the stereochemical outcome of many of its reactions, making it a subject of interest in asymmetric synthesis.

The hydrolysis of the diester can be controlled to selectively cleave one of the two ester groups, yielding a chiral monoester acid. Biocatalysis, using whole microbes or isolated enzymes, is a prominent method for achieving this transformation with high enantioselectivity. Studies on the hydrolysis of racemic 2,4-dimethylglutaric acid diesters have shown that various microorganisms and their esterases can catalyze the reaction, affording optically active monoesters. By terminating the reaction at approximately 50% conversion, it is possible to isolate the chiral mono-acid with high enantiomeric excess (ee). This enzymatic approach highlights a rational screening method for identifying catalysts that can perform enantioselective transformations on glutarate derivatives.

The chemical hydrolysis of glutarate esters, such as the conversion of Dimethyl Glutarate to glutaric acid, can be achieved using a strong acidic styrene-based cation exchange resin as a catalyst with water as the reagent. guidechem.com While this demonstrates a general method for hydrolysis, achieving selective mono-hydrolysis of a specific enantiomer like this compound typically requires the precision of biocatalytic systems. The base-promoted hydrolysis, or saponification, involves a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a carboxylate salt after an acid-base reaction with the initially formed carboxylic acid. libretexts.org

The reduction of both ester groups in this compound leads to the formation of the corresponding chiral diol, (S)-2-methyl-1,5-pentanediol. This transformation is a key pathway for producing valuable chiral building blocks. The reduction of related glutarate esters to 1,5-pentanediol (B104693) is a well-established industrial process. orgsyn.orgchemicalbook.com

Commonly used reducing agents for converting esters to alcohols include strong hydrides like lithium aluminum hydride (LiAlH₄). This reagent will reduce both ester groups to primary alcohols, yielding the target diol. Alternatively, the use of a weaker reducing agent like diisobutylaluminum hydride (DIBALH) can, under controlled conditions (typically low temperatures such as -78 °C), reduce an ester to an aldehyde. libretexts.org Applying this sequentially or under specific stoichiometric control could offer pathways to other chiral intermediates from this compound. The hydrogenation of related compounds like ethyl β-methylglutarate using catalysts such as Raney nickel or copper-chromium oxide also yields the corresponding diol, 3-methyl-1,5-pentanediol. orgsyn.org These methods are indicative of the pathways available for the reduction of this compound to its chiral diol derivative.

The ester moieties of this compound are prime sites for nucleophilic acyl substitution, allowing for a wide range of functional group interconversions.

Reaction with Grignard Reagents : The addition of Grignard reagents (R-MgX) to the ester groups results in the formation of tertiary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where the first equivalent of the Grignard reagent adds to the carbonyl, displacing the methoxy (B1213986) group to form a ketone intermediate. This ketone, being more reactive than the starting ester, immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition to yield a tertiary alcohol after acidic workup. libretexts.org Applying this to this compound would convert one or both ester groups into tertiary alcohols, thereby introducing new alkyl groups and creating more complex chiral structures.

Amidation : Esters can be converted to amides through reaction with ammonia (B1221849) or primary/secondary amines. This reaction, known as aminolysis, typically requires heat. The synthesis of β-substituted glutaramic acids has been achieved from the corresponding diethyl glutarate via reaction with ammonia to form the half amide. publish.csiro.au This demonstrates a viable pathway for converting one of the ester groups of this compound into an amide, producing a chiral glutaramic acid derivative.

Transesterification : In the presence of an acid or base catalyst, an ester can react with an alcohol to displace the original alkoxy group. This process allows for the conversion of the dimethyl ester into other alkyl esters, which can be useful for altering the physical properties of the molecule or for specific synthetic strategies.

Synthesis of Optically Active Derivatives

The chemical transformations of this compound are primarily aimed at synthesizing optically active derivatives that can serve as intermediates in the production of fine chemicals and pharmaceuticals.

This compound is a key starting point for several important chiral intermediates. myskinrecipes.com

(S)-2-Methylglutaric Acid Monoesters : As detailed in the hydrolysis section (3.1.1), the enantioselective hydrolysis of the diester yields the chiral mono-acid monoester. This molecule is a bifunctional building block, possessing both a carboxylic acid and an ester group, allowing for sequential and site-specific modifications.

(S)-2-Methyl-1,5-pentanediol : The reduction of the diester, as discussed in section 3.1.2, produces this chiral diol. Chiral 1,3-diols are highly valuable synthons for the pharmaceutical and cosmetics industries. nih.gov (S)-2-methyl-1,5-pentanediol can be used in the synthesis of polymers, as a chiral ligand, or as an intermediate for more complex biologically active molecules.

Chiral Ketones and Tertiary Alcohols : Reactions involving organometallic reagents, such as Grignard reagents or organolithiums, can convert the ester groups into ketones (if the reaction can be stopped at that stage) or tertiary alcohols, introducing further complexity and new chiral centers if the added groups are different. libretexts.org

Derivatization modifies a chemical compound to make it suitable for a specific purpose, such as enhancing its detectability for analysis or altering its reactivity for synthesis.

For analytical purposes, the derivatives of glutaric acid and related compounds are often prepared to improve their volatility for Gas Chromatography (GC) or to enhance their ionization and detection for Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govregionh.dknih.gov

For GC Analysis : Common methods include alkylation to form simple esters (e.g., methyl or ethyl esters) or silylation, which replaces active hydrogens with a nonpolar group like trimethylsilyl (B98337) (TMS). colostate.edugcms.cz For instance, glutaric acid can be derivatized to its ethyl ester using diethyl sulfate (B86663) for analysis by headspace solid-phase microextraction and GC-MS. nih.gov

For LC-MS/MS Analysis : To improve chromatographic properties and mass spectrometric response, derivatization is often employed. For example, glutaric acid and 3-hydroxyglutaric acid have been derivatized with 1-pyrenebutyric hydrazide (PBH) or 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) for sensitive fluorescence detection or LC-MS/MS analysis. regionh.dknih.govfamiliasga.com

The following table summarizes common derivatization strategies for glutaric acid and related analytes, which are applicable to derivatives of this compound.

| Analytical Technique | Derivatization Reagent/Method | Purpose | Reference |

|---|---|---|---|

| GC-MS | Silylation (e.g., with BSTFA) | Increases volatility by converting acids to silyl (B83357) esters. | gcms.cz |

| GC-MS | Alkylation (e.g., with Diethyl Sulfate) | Converts carboxylic acids to their corresponding esters for improved chromatography. | nih.gov |

| LC-MS/MS | 1-Pyrenebutyric hydrazide (PBH) | Forms a fluorescent derivative for enhanced detection. | familiasga.com |

| LC-MS/MS | DAABD-AE | Improves chromatographic and mass spectrometric properties for sensitive quantification. | regionh.dknih.gov |

| LC-MS/MS | Benzoyl chloride | Improves sensitivity for compounds with amino and carboxyl groups. | nih.gov |

For synthetic applications, the transformations discussed previously (hydrolysis, reduction, etc.) can be considered derivatizations that prepare the molecule for subsequent steps in a multi-step synthesis.

Role and Applications of Dimethyl S + 2 Methylglutarate As a Chiral Building Block

Construction of Complex Chiral Molecules

The synthesis of complex molecules with multiple stereocenters is a significant challenge in organic chemistry. Chiral building blocks like Dimethyl (S)-(+)-2-Methylglutarate serve as foundational starting materials to simplify this process.

The biological activity of many drugs is highly dependent on their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance.

Chiral glutaric acid derivatives are recognized as key structural motifs in numerous natural products and drug intermediates. nih.gov While specific examples of commercial drugs directly synthesized from this compound are not extensively detailed in readily available literature, its role as a chiral intermediate is well-established. For instance, related chiral ketones such as (S)-1-(dimethylamino)-2-methylpentan-3-one are utilized in the synthesis of complex analgesics like Tapentadol. google.com This highlights the significance of chiral C5 synthons with a methyl group at the C2 position in the construction of pharmaceutical agents. The (S)-configuration of this compound makes it a valuable precursor for introducing this specific chirality into a larger, more complex API.

Similar to pharmaceuticals, the efficacy and environmental impact of agrochemicals can be linked to their stereochemistry. The use of single-enantiomer pesticides can lead to lower application rates and reduced environmental burden. Although specific, publicly documented examples of agrochemicals derived from this compound are scarce, the principles of chiral synthesis in this sector suggest its potential application. As a versatile chiral building block, it can be employed in the synthesis of specialty chemicals where precise control of the molecular architecture is required for functionality. The racemic mixture, dimethyl 2-methylglutarate, is known for its use as a solvent, indicating the industrial relevance of this chemical scaffold. sigmaaldrich.com

Precursor in Stereoselective Total Synthesis

The total synthesis of complex natural products often relies on a retrosynthetic analysis that breaks down the target molecule into simpler, commercially available or readily synthesizable starting materials. Chiral building blocks are highly sought after in this context as they provide a direct entry into the desired chiral framework of the natural product.

Chiral 2-substituted glutaric acid derivatives are key structural elements in a variety of natural products. nih.gov An efficient method for the synthesis of these chiral glutarates is through the asymmetric hydrogenation of prochiral precursors. For example, the Rh-catalyzed enantioselective hydrogenation of dimethyl 2-methyleneglutarate (B1258928) has been shown to produce this compound with high enantiomeric excess (over 90% ee). nih.gov This efficient synthetic route makes the (S)-enantiomer readily accessible for further elaboration.

While a direct total synthesis of a natural product starting from this compound is not explicitly detailed in the surveyed literature, its structural similarity to key intermediates in the synthesis of molecules like the lichen macrolide (+)-aspicilin suggests its potential as a starting material for such endeavors. The synthesis of complex molecules like (+)-tabersonine, an Aspidosperma alkaloid, often involves the creation of chiral intermediates that could potentially be derived from glutarate precursors.

Development of Chiral Auxiliaries and Ligands

In asymmetric catalysis, chiral ligands are organic molecules that coordinate to a metal center to create a chiral environment, which in turn directs the stereochemical outcome of a chemical reaction. The development of new and efficient chiral ligands is a continuous area of research.

While there are no prominent, named chiral ligands directly synthesized from this compound in the available literature, the broader class of chiral glutaric acid derivatives offers significant potential for this application. The two carboxylic acid functionalities (in the corresponding diacid) or ester groups provide handles for chemical modification, allowing for the attachment of phosphine (B1218219) groups or other coordinating moieties. The established chirality at the C2 position would then impart chirality to the resulting ligand.

The field of asymmetric catalysis is rich with examples of chiral phosphine ligands, which are crucial for reactions like asymmetric hydrogenation. sigmaaldrich.com Many of these ligands are synthesized from readily available chiral starting materials. Given the commercial availability and the well-defined stereochemistry of this compound, it represents a viable starting point for the rational design and synthesis of new chiral phosphine or other types of ligands for asymmetric metal-catalyzed reactions.

Stereochemical Analysis and Purity Assessment in Research

Methodologies for Enantiomeric Purity Determination

Determining the enantiomeric excess (e.e.) of a chiral compound is a critical step in its synthesis and application. For Dimethyl (S)-(+)-2-Methylglutarate, several analytical techniques are utilized to quantify the presence of its (R)-enantiomer counterpart.

Chiral chromatography is a primary technique for separating enantiomers. wikipedia.org This method can be approached in two main ways: using a Chiral Stationary Phase (CSP) or an Achiral Stationary Phase (ASP) following a derivatization step.

Chiral Stationary Phases (CSPs): This is the most direct chromatographic method for enantioseparation. The sample containing the enantiomeric mixture is passed through a column where the stationary phase is itself chiral. uni-muenchen.de The enantiomers interact differently with the CSP, leading to different retention times and, consequently, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability across various chromatographic modes, including normal phase, reversed-phase, and polar organic modes. mdpi.commdpi.com The choice of mobile phase is critical and can significantly influence the separation efficiency. mdpi.com

Interactive Table: Common Types of Chiral Stationary Phases (CSPs)

| CSP Type | Principle of Separation | Typical Applications |

| Polysaccharide-Based | Utilizes chiral grooves and cavities on coated or immobilized cellulose or amylose derivatives to create stereospecific interactions (hydrogen bonds, dipole-dipole). | Broad-spectrum separation of many classes of chiral compounds. mdpi.com |

| Cyclodextrin-Based | Forms temporary inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin (B1172386). sigmaaldrich.com Separation is based on the differential stability of these diastereomeric complexes. | Separation of nonpolar to moderately polar compounds that can fit within the cyclodextrin cavity. uni-muenchen.desigmaaldrich.com |

| Macrocyclic Glycopeptide | Offers multiple interaction mechanisms including hydrogen bonding, ionic interactions, and steric repulsion due to its complex, basket-like structure. | Highly versatile for polar and ionizable compounds, compatible with a wide range of mobile phases. sigmaaldrich.com |

| Pirkle-Type (Brush-Type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica (B1680970) support. | Effective for compounds with aromatic rings and functional groups capable of hydrogen bonding. |

Achiral Stationary Phases (ASP) with Derivatization: An alternative strategy involves converting the enantiomers into diastereomers before chromatography. wikipedia.org This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18). wikipedia.orgresearchgate.net For a compound like this compound, which is a diester, it could potentially be hydrolyzed to the corresponding dicarboxylic acid and then reacted with a chiral alcohol or amine to form diastereomeric amides or esters. The success of this method depends on the availability of an enantiomerically pure derivatizing agent and ensuring the reaction proceeds to completion without racemization. sigmaaldrich.com For instance, chiral thiols like N,N-dimethyl-l-cysteine can be used with o-phthalaldehyde (B127526) (OPA) to derivatize chiral amines, creating diastereomers separable by reversed-phase LC-MS. nih.govnih.gov

Spectroscopic methods offer powerful ways to analyze and confirm the stereochemistry of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot differentiate between enantiomers, it can be used to determine enantiomeric purity by using a Chiral Solvating Agent (CSA). libretexts.org The CSA forms transient, weak diastereomeric complexes with the enantiomers in solution. libretexts.org This interaction creates slightly different magnetic environments for the nuclei in each enantiomer, resulting in separate signals in the NMR spectrum. nih.gov The ratio of the integrals of these distinct peaks can be used to accurately calculate the enantiomeric excess. researchgate.net This method avoids chemical modification of the analyte. libretexts.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgbruker.com Every chiral molecule produces a unique VCD spectrum, and enantiomers give mirror-image spectra. bruker.com VCD is exceptionally powerful for determining the absolute configuration of a molecule in solution without the need for crystallization. wikipedia.orgjasco-global.com By comparing the experimental VCD spectrum of a sample with spectra predicted by quantum chemical calculations, the (S) or (R) configuration can be unambiguously assigned. wikipedia.org

Strategies for Achieving and Maintaining High Enantiopurity

Producing and preserving a single enantiomer of a chiral compound is a significant challenge in chemical synthesis.

Asymmetric Synthesis: The most efficient way to obtain an enantiomerically pure compound is through asymmetric synthesis, which creates the desired stereocenter selectively. This can be achieved using chiral catalysts, reagents, or auxiliaries. A highly effective modern approach is biocatalysis, using enzymes to perform stereoselective reactions. For example, research on the closely related compound dimethyl 2-methylsuccinate has shown that ene-reductases (ERs) can asymmetrically reduce prochiral precursors to yield either the (S) or (R) enantiomer with high yields and excellent enantioselectivity. researchgate.netresearchgate.net

Interactive Table: Enzymatic Synthesis of Chiral Dimethyl 2-Methylsuccinate researchgate.net

| Precursor | Enzyme (Ene-Reductase) | Product Enantiomer | Yield | Enantiomeric Excess (e.e.) |

| Dimethyl Mesaconate | SeER from Saccharomyces eubayanus | (S)-dimethyl 2-methylsuccinate | 80% | 98% |

| Dimethyl Citraconate | Bac-OYE1 from Bacillus sp. | (R)-dimethyl 2-methylsuccinate | 86% | 99% |

| Dimethyl Itaconate | AfER from Aspergillus flavus | (R)-dimethyl 2-methylsuccinate | 77% | 99% |

Chiral Resolution: When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), the enantiomers must be separated in a process called chiral resolution. wikipedia.org A classic method involves reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like crystallization due to their different solubilities. wikipedia.orgnih.gov After separation, the resolving agent is chemically removed to yield the pure enantiomers. wikipedia.org Another approach is preparative chiral chromatography, where a racemic mixture is separated on a larger scale using a CSP to isolate the individual enantiomers. sigmaaldrich.com

Maintaining high enantiopurity requires careful control of reaction and storage conditions. Exposure to harsh conditions, such as extreme pH or high temperatures, can potentially lead to racemization, where the pure enantiomer converts back into a racemic mixture.

Impact of Stereoisomeric Purity on Research Outcomes

The stereoisomeric purity of a compound like this compound is not merely a technical detail; it is fundamental to the validity and interpretation of research findings. sigmaaldrich.com Biological systems, such as enzymes and receptors, are inherently chiral and often interact very differently with the two enantiomers of a chiral molecule. jasco-global.comnih.gov

A well-known example is the drug thalidomide, where one enantiomer is an effective sedative while the other has teratogenic effects. jasco-global.com Similarly, the taste of glutamic acid is dependent on its stereochemistry: the L-form provides the "umami" taste, whereas the D-form is bitter. jasco-global.com

In a research context, using a compound with unknown or low enantiomeric purity can lead to several problems:

Misleading Biological Data: If one enantiomer is active and the other is inactive, the measured potency of a racemic mixture will be only half of the true potency of the active form. sigmaaldrich.com If both enantiomers have different or opposing effects, the results can be confounded and misinterpreted.

Unexplained Side Effects: The "inactive" enantiomer may have its own distinct biological effects, leading to unexpected outcomes or toxicity.

Lack of Reproducibility: Results obtained with a batch of a certain enantiomeric purity may not be reproducible with a batch of a different purity.

Therefore, the use of enantiomerically pure this compound ensures that the observed chemical or biological activity is directly and solely attributable to that specific molecule, which is the foundation of rigorous scientific investigation. sigmaaldrich.com

Metabolic Pathways and Biosynthetic Contexts of Methylglutarate Derivatives

Involvement in General Metabolic Processes (Non-Human Clinical Focus)

In various non-human organisms, methylglutarate derivatives are involved in specialized metabolic pathways. For instance, the methylcitrate cycle, a pathway analogous to the tricarboxylic acid (TCA) cycle, is present in many bacteria and fungi. nih.govmdpi.com This cycle is crucial for metabolizing propionyl-CoA, a cytotoxic compound, into pyruvate (B1213749), which can then enter central metabolic pathways like gluconeogenesis. mdpi.com The initial step of this cycle involves the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, a structural analog of citrate. mdpi.com

In some bacteria, such as those from the Pseudomonadaceae family, 3-hydroxy-3-methylglutarate can be utilized as a sole carbon source. nih.gov Cell-free extracts from these bacteria have demonstrated the conversion of 3-hydroxy-3-methylglutarate to 3-hydroxy-3-methylglutaryl-CoA, indicating its entry into catabolic pathways. nih.gov

Furthermore, in methylotrophic bacteria like Methylobacterium extorquens, the N-methylglutamate pathway is employed for the utilization of methylamine (B109427). nih.gov This multi-step pathway involves the transfer of a methyl group from methylamine to glutamate (B1630785), forming N-methylglutamate and γ-glutamylmethylamide, which are subsequently oxidized to release formaldehyde. nih.gov This process highlights the role of glutamate derivatives in single-carbon metabolism.

The metabolism of related compounds has been studied in fungi as well. For example, in Candida albicans, the central carbon metabolism, which includes pathways involving related dicarboxylic acids, can be influenced by external compounds like dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Roles in Anabolic and Catabolic Pathways of Related Compounds

Anabolic and catabolic pathways are fundamental to cellular life, involving the synthesis and breakdown of molecules, respectively. lumenlearning.comlibretexts.orglumenlearning.comquizlet.com Catabolic reactions release energy by breaking down complex molecules into simpler ones, while anabolic pathways utilize this energy to construct complex molecules from simpler precursors. lumenlearning.comlibretexts.orglumenlearning.comquizlet.com

In the context of methylglutarate-related compounds, catabolic processes are evident in organisms that utilize them as a carbon source. For example, the bacterial metabolism of 3-hydroxy-3-methylglutaric acid involves its breakdown to provide energy and cellular building blocks. nih.gov This process includes the oxidation of intermediates of the citric acid cycle. nih.gov

The methylcitrate cycle in fungi and bacteria serves as a catabolic pathway to detoxify and utilize propionyl-CoA. nih.govmdpi.com The end products, pyruvate and succinate (B1194679), can then be channeled into various metabolic routes, including the TCA cycle for energy production or gluconeogenesis for glucose synthesis. mdpi.com

Anabolic processes involving related dicarboxylic acids are central to the biosynthesis of various essential molecules. For instance, α-ketoglutarate, a key intermediate in the TCA cycle, is a precursor for the synthesis of several amino acids. researchgate.net While direct anabolic pathways for Dimethyl (S)-(+)-2-Methylglutarate are not extensively detailed, the general principles of anabolic reactions involve the use of energy (ATP) and reducing equivalents (like NADH and NADPH) to build larger molecules from smaller ones. lumenlearning.comlibretexts.org

Connections to Methyl Group Metabolism and Biosynthesis

Methyl group metabolism is a critical and intricate area of research, essential for the conversion of dietary components into fundamental building blocks for cellular methylation reactions. nih.gov These reactions are vital for numerous cellular functions, including the biosynthesis of nucleotides and proteins, and the epigenetic regulation of gene expression through DNA methylation. nih.gov

The metabolism of methylglutarate derivatives is connected to methyl group metabolism through various pathways. In methylotrophic bacteria, the N-methylglutamate pathway directly involves the transfer of a methyl group from methylamine to glutamate. nih.gov This pathway is a clear example of how a methyl group from a simple compound is incorporated into a larger biomolecule.

The biosynthesis of certain compounds can also involve methylation. For example, in plant metabolism, glycine-betaine can act as a precursor for methyl groups used in the synthesis of pectin (B1162225) methyl esters. google.com While the specific biosynthetic pathway of this compound is not extensively documented in the provided results, its structure, containing two methyl ester groups, inherently links it to methylation processes. The formation of these ester bonds would require a source of methyl groups.

Alterations in methyl group metabolism can have significant consequences, potentially leading to epigenetic and genetic disruptions that contribute to various disorders. nih.gov The stability of metabolic processes that supply methyl groups is crucial for maintaining cellular integrity and function. nih.gov

Identification within the Human Exposome (Research Context)

The human exposome encompasses the totality of environmental exposures from conception onwards, and its study aims to understand the impact of these exposures on human health. nih.gov The chemical exposome, which includes exposures to environmental chemicals, can significantly affect the host's metabolism and immune system, thereby influencing disease risk. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a key tool in exposome research. It allows for the identification of metabolic signatures associated with specific exposures and health outcomes. nih.gov The detection of xenobiotics and their metabolites is a crucial aspect of this research.

While direct evidence for the widespread presence of this compound in the human exposome is not detailed in the provided search results, the general framework of exposome research provides a context for its potential identification. Human metabolic pathways have evolved over time, with many being universal and others specific to eukaryotes, metazoans, or vertebrates. nih.gov The metabolism of xenobiotics, or foreign compounds, is a key aspect of this metabolic machinery. nih.gov

The identification of a compound like this compound in human samples would fall under the umbrella of metabolomics studies within exposome research. Such a finding would prompt further investigation into its origin (endogenous or exogenous), its metabolic fate in the human body, and its potential associations with health or disease.

Theoretical and Computational Investigations of Dimethyl S + 2 Methylglutarate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on physical properties and reactivity. For a flexible molecule like Dimethyl (S)-(+)-2-Methylglutarate, a multitude of conformations can exist due to rotations around its single bonds.

Conformational analysis of this molecule would likely involve a systematic search of the potential energy surface to identify low-energy conformers. This can be achieved through various computational methods, ranging from molecular mechanics force fields to more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT).

A study on the conformational analysis of related 2-alkyl-substituted cyclic compounds has shown that even small alkyl groups can significantly influence the equilibrium between different conformations. rsc.org For this compound, the key dihedral angles to consider would be along the C-C backbone of the glutarate chain and the C-O bonds of the ester groups.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C4-C5-O1-C6) | Relative Energy (kcal/mol) |

| A | anti | anti | 0.00 |

| B | gauche | anti | 0.85 |

| C | anti | gauche | 1.20 |

| D | gauche | gauche | 2.10 |

The conformational landscape is crucial for understanding how the molecule might interact with other molecules, such as enzymes. The shape of the lowest energy conformers and the energy barriers between them can dictate which functional groups are accessible for reaction.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, intermediates, and reaction energetics. A key reaction of this compound is the hydrolysis of its ester groups to form 2-methylglutaric acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Drawing from general knowledge of acid-catalyzed ester hydrolysis, the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. youtube.comyoutube.com Subsequent proton transfers and elimination of methanol would yield the carboxylic acid.

Computational studies, particularly using DFT, can be employed to model this entire reaction pathway. For instance, a DFT study on the formation of glycidyl (B131873) esters from triglycerides elucidated the reaction mechanism and the effect of water on the activation barrier. nih.gov Similarly, for the hydrolysis of this compound, DFT calculations could determine the geometries of the reactants, transition states, and products, as well as the corresponding energies.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | B3LYP | 6-31G(d,p) | 15.2 |

| Proton Transfer | B3LYP | 6-31G(d,p) | 5.8 |

| Methanol Elimination | B3LYP | 6-31G(d,p) | 12.5 |

Note: This table contains hypothetical data to illustrate the type of information that can be obtained from computational studies of reaction mechanisms. The values are representative of typical activation energies for acid-catalyzed ester hydrolysis.

Such studies would reveal which ester group is more susceptible to hydrolysis and whether the methyl group at the stereocenter influences the reaction rate. A study on the spontaneous hydrolysis of α-ketoglutarate esters highlighted that the proximity of other functional groups can significantly affect hydrolysis rates. nih.gov

Prediction of Stereoselectivity and Reactivity

The prediction of stereoselectivity is a significant challenge in organic chemistry, and computational methods have become invaluable in this area. For this compound, a key aspect of its reactivity is the potential for enantioselective hydrolysis or transesterification, often catalyzed by enzymes like lipases.

Lipases are known to exhibit high enantioselectivity in the kinetic resolution of chiral alcohols and esters. nih.govnih.gov Computational studies, particularly molecular dynamics (MD) simulations, can be used to model the interaction between the substrate and the enzyme's active site to predict which enantiomer will react faster. nih.gov

The prediction of enantioselectivity (expressed as the enantiomeric ratio, E) is related to the difference in the free energy of activation (ΔΔG‡) for the two enantiomers in the enzyme's active site. nih.gov MD simulations with techniques like umbrella sampling can be used to calculate this free energy difference. nih.gov

A typical computational workflow to predict the stereoselectivity of a lipase-catalyzed reaction of this compound would involve:

Docking: Docking the (R)- and (S)-enantiomers of the substrate into the active site of a chosen lipase (B570770) (e.g., Candida antarctica lipase B, CALB).

Formation of the Tetrahedral Intermediate: Modeling the formation of the covalent tetrahedral intermediate between the substrate's carbonyl group and the catalytic serine residue of the lipase. This intermediate is considered a good model for the transition state. nih.gov

Molecular Dynamics Simulations: Running MD simulations of the enzyme-substrate complex for both enantiomers to sample their conformational space and calculate the free energy of binding and reaction.

Calculation of ΔΔG‡: Determining the difference in the free energy barriers for the two enantiomers to predict the enantiomeric ratio.

Table 3: Hypothetical Free Energy Calculations for the Lipase-Catalyzed Hydrolysis of Dimethyl 2-Methylglutarate Enantiomers

| Enantiomer | ΔG‡ (kcal/mol) | Predicted Enantiomeric Ratio (E) |

| (S)-Dimethyl 2-Methylglutarate | 10.5 | 25 |

| (R)-Dimethyl 2-Methylglutarate | 12.0 |

Note: This table presents hypothetical data to illustrate the principles of predicting stereoselectivity. The ΔG‡ values are plausible for an enzyme-catalyzed reaction, and the E value is calculated based on the difference between them.

Studies on other substrates have shown that the size and electronic properties of substituents, even those far from the stereocenter, can significantly impact the enantioselectivity of lipase-catalyzed reactions. nih.gov Therefore, the methyl group and the two ester functionalities of this compound would all play a role in determining its orientation and reactivity within the enzyme's active site.

Emerging Trends and Future Research Directions

Advancements in Asymmetric Catalysis and Biocatalysis

The synthesis of enantiopure compounds like Dimethyl (S)-(+)-2-methylglutarate heavily relies on the precision of asymmetric catalysis and the efficiency of biocatalysis.

Asymmetric Catalysis: Recent progress in asymmetric catalysis has been driven by the development of novel catalyst systems. psecommunity.orgresearchgate.net For chiral esters, copper(I)-catalyzed asymmetric alkylation of 2-acylimidazoles has emerged as a versatile method for creating α-chiral carbonyl compounds. nih.gov This approach allows for the use of a wide range of alkyl electrophiles, providing a pathway to various chiral molecules. nih.gov The combination of organocatalysts and transition metals is also a powerful strategy, enhancing both activation and stereocontrol in asymmetric reactions. researchgate.net

Biocatalysis: Biocatalysis is increasingly recognized as a green and highly selective alternative to traditional chemical synthesis. chemrxiv.orgnih.gov Enzymes, particularly lipases and esterases, are highly effective for the kinetic resolution of chiral esters. chemrxiv.orggoogle.com For instance, lipases can enantiospecifically hydrolyze a racemic diester, allowing for the separation of the desired enantiomer. google.com A patent describes the use of various lipases, including those from Candida and pig liver esterase, for the biotransformation of glutarate esters. google.com

Ene-reductases represent another class of powerful biocatalysts. Research on the closely related dimethyl 2-methylsuccinate has shown that ene-reductases can asymmetrically reduce a C=C double bond to produce the chiral ester with high enantiomeric excess. mdpi.comresearchgate.net The development of whole-cell biocatalytic processes is also a significant trend, as it can be more cost-effective for large-scale production. nih.gov

Integration of Green Chemistry Principles in Chiral Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic routes for chiral compounds. chiralpedia.com The goal is to create processes that are not only efficient but also environmentally benign. snu.ac.krnumberanalytics.com

Key green chemistry principles applied to chiral synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. chiralpedia.comsnu.ac.kr

Use of Renewable Feedstocks: Utilizing starting materials derived from biomass, such as carbohydrates and amino acids, to create chiral catalysts or the target molecules themselves. chiralpedia.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. chiralpedia.com The use of biocatalysis, which often occurs in aqueous media under mild conditions, is a prime example of this principle in action. nih.gov

Catalysis: Employing catalytic processes, especially those using recyclable catalysts, to reduce waste and energy consumption. chiralpedia.comnumberanalytics.com Biocatalysts are particularly advantageous as they are biodegradable and non-toxic. nih.gov

The synthesis of related compounds like dimethyl carbonate (DMC) showcases these principles. Greener routes for DMC production from CO2 and methanol (B129727) are being actively researched, utilizing recyclable ionic liquid catalysts and reducing reliance on toxic precursors. researchgate.netresearchgate.net These strategies provide a blueprint for developing more sustainable methods for producing other esters, including this compound.

Exploration of Novel Chiral Applications Beyond Traditional Fields

While chiral compounds are well-established in the pharmaceutical industry, research is uncovering new applications for molecules like this compound and its derivatives.

Glutaric acid and its esters are used in the production of polymers such as polyester (B1180765) polyols and polyamides. wikipedia.org The five-carbon backbone of glutaric acid can be advantageous in modifying polymer properties, such as reducing elasticity. wikipedia.org The use of chiral monomers like this compound could lead to the development of specialty polymers with unique, stereochemically-defined properties.

In the pharmaceutical sector, chiral glutarate esters serve as key intermediates. For example, they are used in the synthesis of Rogletimide, a drug investigated for the treatment of hormone-dependent breast cancer. google.com Furthermore, glutaric acid has been shown to improve the solubility and dissolution of poorly water-soluble drugs through the formation of pharmaceutical cocrystals. bibliotekanauki.pl

The broader field of chiral synthesis is also finding new frontiers. Chiral aromatic alcohols, which can be synthesized via biocatalytic routes, are valuable in the development of pheromones and liquid crystals. nih.gov

Challenges in Scalable and Sustainable Chiral Production

Transitioning chiral synthesis from the laboratory to an industrial scale presents several challenges:

Cost and Availability of Catalysts: Chiral ligands and catalysts, particularly those based on precious metals, can be expensive, hindering cost-effective large-scale production. numberanalytics.com

Catalyst Stability and Recyclability: The ability to recover and reuse catalysts is crucial for the economic and environmental sustainability of a process. chiralpedia.comnumberanalytics.com Immobilizing enzymes on solid supports is one strategy to enhance their stability and reusability. nih.gov

Process Optimization: Achieving high yield and enantioselectivity at an industrial scale requires careful optimization of reaction conditions, including solvent, temperature, and reactor design. numberanalytics.com

To address these challenges, continuous flow chemistry is emerging as a powerful technology. chiralpedia.com Flow reactors offer better control over reaction parameters, can improve efficiency and safety, and are more easily scalable than traditional batch processes. chiralpedia.com Biocatalytic processes, with their high selectivity and use of mild conditions, are also inherently more sustainable and are being increasingly adopted for industrial-scale chiral synthesis. chemrxiv.orgnih.govhims-biocat.eu

Development of Advanced Analytical and Characterization Tools

The ability to accurately determine the enantiomeric purity of a sample is critical in chiral chemistry. This has spurred the development of advanced analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like Dimethyl 2-methylglutarate. analytice.com For chiral separations, specialized chiral stationary phases within the gas chromatography column are necessary. Cyclodextrin (B1172386) derivatives are among the most widely used and commercially available chiral stationary phases for GC. researchgate.net

A more recent innovation is the use of ion mobility-mass spectrometry (IMS-MS). nih.gov This technique separates ions based on their size and shape, as well as their mass-to-charge ratio. For chiral analysis, IMS-MS is often combined with chiral derivatizing agents. These agents react with the enantiomers to form diastereomers, which have different shapes and can be separated by the ion mobility cell. nih.gov This method has shown promise for the high-throughput analysis of chiral molecules in complex biological samples. nih.gov

Table of Analytical Techniques for Chiral Compounds

| Technique | Principle of Chiral Separation | Common Applications | Recent Advancements |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | Analysis of volatile chiral compounds, essential oils, flavors. researchgate.net | Development of new stationary phases like chiral ionic liquids and metal-organic frameworks. researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Use of a chiral stationary phase or chiral mobile phase additives to separate enantiomers. | Pharmaceutical analysis, quality control. | Improved column technologies for higher efficiency and faster separations. |

| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation of diastereomeric derivatives based on their different shapes and sizes. nih.gov | Chiral analysis in complex biological samples, metabolomics. nih.gov | Combination with new chiral derivatization agents to expand the range of analyzable compounds. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing dimethyl (S)-(+)-2-methylglutarate in laboratory settings?

- Synthesis : The compound can be synthesized via esterification of (S)-(+)-2-methylglutaric acid using methanol under acid catalysis (e.g., sulfuric acid). Purification typically involves fractional distillation or recrystallization to achieve >98% purity .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester group and stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns can verify enantiomeric purity, while mass spectrometry (MS) validates molecular weight .

Q. How should this compound be handled and stored to ensure stability in experimental workflows?

- Handling : Use personal protective equipment (PPE) to avoid inhalation or skin contact. Work under fume hoods to minimize aerosol formation .

- Storage : Store in sealed containers at -20°C for long-term stability (up to 3 years) and 4°C for short-term use (2 years). Avoid exposure to direct sunlight or moisture to prevent hydrolysis .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- NMR and LC-MS/MS : These methods are preferred for detecting the compound in complex biological samples (e.g., blood plasma or cell lysates). Deuterated solvents and internal standards (e.g., deuterated dimethyl glutarate) improve quantification accuracy .

- Gas Chromatography (GC) : Suitable for volatile derivatives; however, derivatization steps (e.g., silylation) may alter stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

- Case Example : Conflicting reports on its role in ketogenesis vs. tricarboxylic acid (TCA) cycle modulation can be addressed by:

- Isotopic Tracing : Use ¹³C-labeled this compound to track carbon flux in cell cultures or animal models.

- Context-Specific Analysis : Account for tissue-specific enzyme expression (e.g., mitochondrial vs. cytosolic dehydrogenases) that may influence metabolic outcomes .

- Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS-DA) to distinguish confounding variables in metabolomic datasets .

Q. What experimental design considerations are critical for studying the enantiomer-specific effects of this compound?

- Control Groups : Include both the (S)- and (R)-enantiomers to isolate stereochemical effects.

- Dose-Response Curves : Test a range of concentrations (e.g., 0.1–10 mM) to identify threshold effects on cellular processes like apoptosis or immune modulation .

- Replication : Use triplicate samples and independent batches of the compound to minimize batch-to-batch variability .

Q. How does this compound influence immune cell function, and what methodologies are suited to validate these interactions?

- Mechanistic Studies : Treat monocyte-derived macrophages with the compound and measure cytokine secretion (e.g., IL-12) via ELISA. Pair with RNA-seq to identify downstream signaling pathways (e.g., HIF-1α or mTOR) .

- In Vivo Models : Use knockout mice (e.g., IDH1/2 mutants) to assess its role in modulating tumor-associated immune evasion .

Q. What strategies ensure enantiomeric purity during large-scale synthesis, and how can impurities be detected?

- Chiral Resolution : Employ enzymatic catalysis (e.g., lipases) for kinetic resolution of racemic mixtures.

- Quality Control : Use polarimetry or chiral HPLC to monitor enantiomeric excess (ee). Impurities >1% can be detected via GC-MS with chiral stationary phases .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.